molecular formula C10H9ClN4O B1272989 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide CAS No. 50427-78-6

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B1272989
CAS RN: 50427-78-6
M. Wt: 236.66 g/mol
InChI Key: WEZHZDJZVBEJET-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is a derivative of the 1H-pyrazole class, which is known for its heterocyclic framework that is often utilized in the synthesis of pharmacologically active compounds. While the provided papers do not directly discuss this specific chlorophenyl variant, they do provide insights into the reactivity and utility of similar 5-amino-1H-pyrazole-4-carboxamide structures in heterocyclic synthesis and their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of related 1H-pyrazole carboxamide compounds involves the functionalization of the pyrazole core. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar methods could potentially be applied to synthesize the 5-amino-1-(3-chlorophenyl) variant by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are typically confirmed using spectroscopic methods. Although the exact structure of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is not detailed in the provided papers, the structural elucidation of similar compounds is performed through analytical and spectroscopic data, which would likely include NMR, IR, and possibly X-ray crystallography to determine the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1H-pyrazole-4-carboxamide derivatives is highlighted by their ability to undergo various reactions to yield a diverse array of heterocyclic compounds. For example, the reaction with acetylacetone and arylidenemalononitriles leads to the formation of pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes results in Schiff bases . These reactions demonstrate the versatility of the pyrazole carboxamide framework as a precursor for synthesizing complex heterocycles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide are not explicitly discussed in the provided papers, the properties of similar compounds can be inferred. Typically, these properties would include solubility in various solvents, melting points, and stability under different conditions. The presence of the amino and carboxamide groups suggests potential for hydrogen bonding, which could affect the compound's solubility and boiling point .

Relevant Case Studies

The provided papers do not mention case studies involving the specific chlorophenyl variant of the 1H-pyrazole carboxamide. However, the antitumor activities of some pyrazolopyrimidines and Schiff bases derived from related 5-amino-1H-pyrazole-4-carboxamides have been evaluated in vitro against different human cancer cell lines, indicating the potential of these compounds in the development of new anticancer agents . The structure-activity relationship (SAR) of these compounds is also discussed, which is crucial for understanding how structural changes can impact biological activity.

Scientific Research Applications

Novel Synthesis Methods

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is a compound that has been the subject of various synthesis methods. Bobko et al. (2012) developed a novel and efficient route for synthesizing a related compound, 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which highlighted a more versatile synthesis method than previously possible (Bobko, Kaura, Evans, & Su, 2012).

Antitumor Activities

The compound has been used as a precursor in the synthesis of derivatives with potential antitumor activities. Hafez et al. (2013) synthesized pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which showed in vitro antitumor activities against various human cancer cell lines (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives have been synthesized for evaluating their antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) reported that some of these derivatives exhibited higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Synthesis

El‐Mekabaty (2014) reviewed the methods of preparation and chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Computational Structure-Activity Relationship

Singh, Tomar, Das, and Singh (2009) conducted a study involving computational design and structure-activity relationship of a similar pyrazole derivative, contributing to the understanding of drug properties and effects on the human body (Singh, Tomar, Das, & Singh, 2009).

Protective Effects in Biological Models

Soliman, Hamed, Lee, and Sayed (2019) explored the antioxidant properties of a novel pyrazolecarboxamide derivative in African catfish, demonstrating its potential in minimizing the effects of lead toxicity due to its potent antioxidant activity (Soliman, Hamed, Lee, & Sayed, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-amino-1-(3-chlorophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZHZDJZVBEJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368961
Record name 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

CAS RN

50427-78-6
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50427-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LMR Orlando, GC Lechuga, L da Silva Lara… - Molecules, 2021 - mdpi.com
Chagas disease, a chronic and silent disease caused by Trypanosoma cruzi, is currently a global public health problem. The treatment of this neglected disease relies on benznidazole …
Number of citations: 7 www.mdpi.com
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net

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